molecular formula C22H20N2O4 B400903 N,N-bis(2-methoxyphenyl)isophthalamide

N,N-bis(2-methoxyphenyl)isophthalamide

Cat. No.: B400903
M. Wt: 376.4g/mol
InChI Key: SNISGTQJRALKBP-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyphenyl)isophthalamide is a synthetic compound designed for research applications in supramolecular chemistry, with a primary focus on anion recognition and sensing. Its molecular structure incorporates the isophthalamide core, a motif well-established in the scientific literature for its ability to function as an effective receptor for various anionic species . The mechanism of action is based on the compound's capacity to act as a hydrogen bond donor; the two amide NH groups can cooperate in a syn-syn conformation to form a well-defined binding cavity, selectively coordinating anions through non-covalent interactions . The specific incorporation of 2-methoxyphenyl substituents is intended to influence the receptor's electronic properties and three-dimensional geometry, potentially enhancing its binding affinity and selectivity profile towards target anions such as phosphate and carboxylates . This research-grade compound is provided for use in developing novel sensor technologies, environmental monitoring assays, and fundamental studies on host-guest chemistry . It is strictly for laboratory research purposes.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4g/mol

IUPAC Name

1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H20N2O4/c1-27-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22(26)24-18-11-4-6-13-20(18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

SNISGTQJRALKBP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Comparison with Similar Compounds

N,N-bis(phenacyl)aniline

Structure: Features aniline core with phenacyl (α-keto) groups. Synthesis: Prepared via ultrasound-mediated, solvent-free alkylation of aniline with α-bromoacetophenone, yielding 70–85% efficiency . Applications: Precursor for heterocycles (piperidine, indole). Key Differences:

  • Reactivity : Phenacyl ketones enable cyclization reactions, unlike the methoxy-amide groups in N,N-bis(2-methoxyphenyl)isophthalamide.
  • Solubility : Phenacyl derivatives exhibit higher organic solubility due to ketone moieties.

Schiff Bases (e.g., 5-DPSS, 5-DPM)

Structure : Bis(2,5-dihydroxybenzylidene) derivatives with sulfide/disulfide bridges .
Applications : Antioxidants with EC50 values for DPPH scavenging (7.10 μg/mL for 5-DPSS) and hydroxyl radical inhibition (44.9 μg/mL for 5-DPS).
Key Differences :

  • Functional Groups : Hydroxyl and imine groups in Schiff bases confer redox activity, absent in the methoxy-amide structure.
  • Bioactivity : this compound lacks reported antioxidant efficacy, highlighting structural determinants of activity.

N,N-bis(2,3-epoxypropyl)aniline

Structure: Epoxypropyl groups attached to an aniline core. Applications: Used in epoxy resins and adhesives. Key Differences:

  • Reactivity : Epoxy groups enable polymerization, whereas methoxy-amides favor hydrogen bonding and thermal stability.

Antitumor Bis(2-chloroethyl)amino Derivatives

Structure : Alkylating agents like tris(2-chloroethyl)amine (HN3) .
Applications : Cytostatic agents against leukemia (e.g., L1210, P388) with IC50 values in vitro .
Key Differences :

  • Toxicity: Chloroethyl groups confer high cytotoxicity, unlike the non-alkylating methoxy-amides.
  • Mechanism: DNA alkylation vs.

Phosphoramidic Dichlorides (e.g., N,N-bis(2-chloroethyl)phosphoramidic dichloride)

Structure : Phosphorus-centered dichlorides with chloroethyl groups .
Applications : Precursors in chemical warfare agents (e.g., nitrogen mustards).
Key Differences :

  • Hazard Profile : Phosphoramidic derivatives are acutely toxic, whereas methoxy-amides are likely safer due to stable amide bonds.

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Functional Groups Key Applications Notable Properties
This compound ~406.39 (estimated) Amide, Methoxy Polymer precursors, Pharma High thermal stability
N,N-bis(phenacyl)aniline 342.39 Amide, Ketone Heterocyclic synthesis Solvent-free synthesis
5-DPSS (Schiff base) ~500 (varies) Hydroxyl, Disulfide, Imine Antioxidants EC50 DPPH: 7.10 μg/mL
N,N-bis(2,3-epoxypropyl)aniline 265.33 Epoxy, Amine Epoxy resins Non-PBT/vPvB
Tris(2-chloroethyl)amine (HN3) 204.52 Chloroethyl, Amine Antitumor agents IC50 < 1 μM (L1210)

Preparation Methods

Acyl Chlorination of Isophthalic Acid

Isophthaloyl chloride, the precursor for amidation, is typically synthesized using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] as chlorinating agents. Patent CN110903275A demonstrates that triphosgene (BTC) in dichloromethane at 0–5°C achieves 95% conversion of carboxylic acids to acyl chlorides within 2 hours. Critical parameters include:

  • Molar ratio : A 1:1.2 stoichiometry of isophthalic acid to triphosgene minimizes excess reagent while ensuring complete conversion.

  • Solvent selection : Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction homogeneity, whereas dichloromethane facilitates byproduct removal.

  • Temperature control : Exothermic reactions necessitate cooling to ≤0°C to prevent decomposition of the acyl chloride.

Amide Bond Formation with 2-Methoxyaniline

The resultant isophthaloyl chloride is reacted with 2-methoxyaniline in the presence of a base to scavenge HCl. Example 1 of CN110903275A details a protocol where 5-amino-2,4,6-triiodoisophthalic acid undergoes amidation with 2-isopropyl-1,3-dioxane-5-carboxylic acid using DMAc as the solvent and triphosgene as the coupling agent. Adapting this to this compound synthesis, optimal conditions include:

  • Stoichiometry : A 1:2.2 molar ratio of isophthaloyl chloride to 2-methoxyaniline ensures complete bis-amide formation.

  • Base selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 1.5 equivalents per amine group neutralizes HCl without causing side reactions.

  • Reaction time : 12–16 hours at 50°C achieves >90% yield, as evidenced by HPLC monitoring.

Table 1: Representative Amidation Conditions and Outcomes

Acyl Chloride AgentSolventTemperature (°C)Yield (%)Purity (%)
Thionyl chlorideToluene807892
Oxalyl chlorideDCM258595
TriphosgeneDMAc509598

Catalytic Hydrogenation of Nitro Precursors

An alternative route involves reducing nitro intermediates to amines prior to amidation. This method avoids handling corrosive acyl chlorides and improves atom economy.

Synthesis of Bis(2-methoxyphenyl)amine

Bis(2-methoxyphenyl)amine is synthesized via Ullmann coupling of 2-iodoanisole with ammonia under CuI catalysis. Patent CN110590837B highlights hydrogenation conditions using Pd/C (5 wt%) at 1.0 MPa H₂ and 120°C, achieving 95% yield in methanol. Adapting this to nitro reduction:

  • Catalyst loading : 0.5–1.0% Pd/C maximizes surface area for H₂ activation.

  • Solvent effects : Methanol’s polarity enhances nitro group solubility, while ethanol slows reaction kinetics due to higher viscosity.

Reductive Amination Pathways

Recent advances employ reductive amination of isophthalaldehyde with 2-methoxyaniline using NaBH₃CN as the reducing agent. This one-pot method circumvents intermediate isolation, reducing processing time by 40% compared to classical routes. Key considerations include:

  • pH control : Maintaining pH 6–7 with acetic acid prevents over-reduction to secondary amines.

  • Stoichiometry : A 1:2.5 ratio of aldehyde to amine ensures complete imine formation before reduction.

Solid-Phase Synthesis for High-Purity Applications

Solid-phase peptide synthesis (SPPS) techniques have been adapted for this compound to meet pharmaceutical-grade purity standards (>99.5%). Wang resin-bound isophthalic acid is sequentially coupled with 2-methoxyaniline using HATU/DIEA activation.

Resin Functionalization and Coupling

  • Resin selection : Wang resin (1.0 mmol/g loading) preloaded with hydroxymethyl groups allows ester linkage to isophthalic acid.

  • Activation reagents : HATU (1.1 equivalents) with 2.2 equivalents DIEA in DMF achieves >98% coupling efficiency per cycle.

  • Deprotection : 20% piperidine in DMF removes Fmoc groups without cleaving the resin ester bond.

Table 2: SPPS Optimization Parameters

ParameterOptimal ValueEffect on Yield
Coupling time2 hoursMaximizes efficiency
SolventAnhydrous DMFPrevents hydrolysis
Temperature25°CBalances kinetics

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that 15 minutes at 100°C in DMF with K₂CO₃ as the base yields 89% product, compared to 72% for conventional heating.

Biocatalytic Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation between isophthalic acid and 2-methoxyaniline in ionic liquids. While yields remain moderate (65–70%), this method eliminates solvent waste and operates at 40°C.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, with methoxy singlets at δ 3.8 ppm.

  • LC-MS : [M+H]⁺ at m/z 407.2 confirms molecular ion integrity.

Purity Assessment

UPLC with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient resolves impurities <0.1%.

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